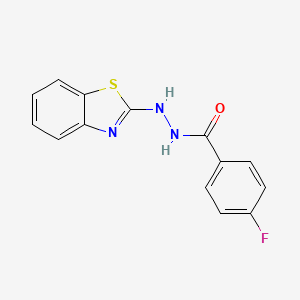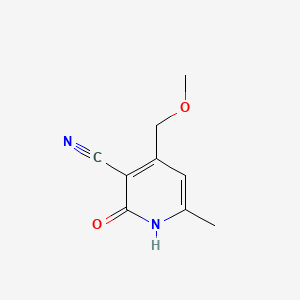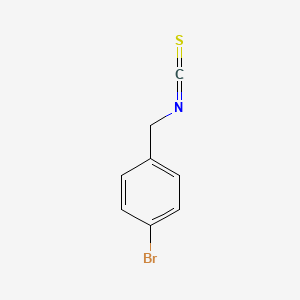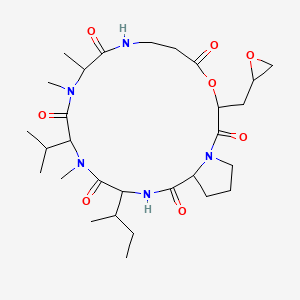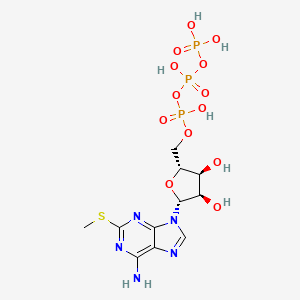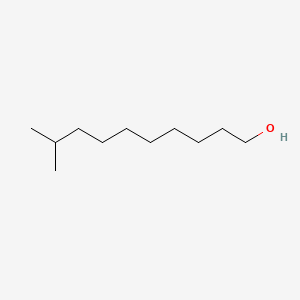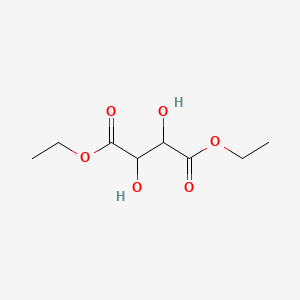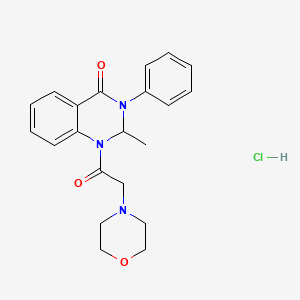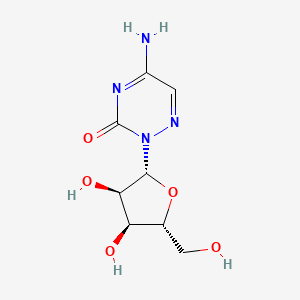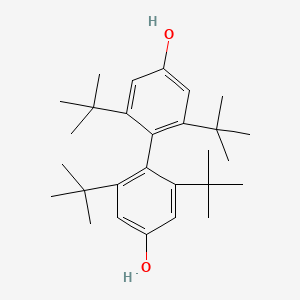
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a morpholine ring attached to a long hydrocarbon chain with multiple double bonds and methyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl typically involves the reaction of morpholine with a suitable precursor that contains the desired hydrocarbon chain. One common method involves the use of 3,7,11,15-tetramethyl-6,10,14-hexadecatrienal as a starting material. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The morpholine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or other saturated compounds.
Scientific Research Applications
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl involves its interaction with specific molecular targets and pathways. For instance, it may exert protective effects on liver cells by modulating oxidative stress and inflammation pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol: This compound shares a similar hydrocarbon chain but differs in the functional group attached to the chain.
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: Another similar compound with slight variations in the position and number of double bonds.
Uniqueness
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
34692-93-8 |
|---|---|
Molecular Formula |
C28H42O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-(2,6-ditert-butyl-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C28H42O2/c1-25(2,3)19-13-17(29)14-20(26(4,5)6)23(19)24-21(27(7,8)9)15-18(30)16-22(24)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI Key |
LYQIPMLFCQTVQK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1C2=C(C=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1C2=C(C=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Synonyms |
4-(3,7,11,15-tetramethyl-6,10,14-hexadecatrienoyl)morpholine E 0712 E-0712 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
